2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a triazole ring, a benzimidazole ring, and an acetamide group
Vorbereitungsmethoden
The synthesis of 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be outlined as follows:
Formation of the Triazole Ring: The triazole ring is typically synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol or disulfide compound reacts with the triazole intermediate.
Formation of the Benzimidazole Ring: The benzimidazole ring is formed through a condensation reaction between an o-phenylenediamine derivative and a carboxylic acid or its derivative under acidic conditions.
Acetamide Group Introduction:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole or benzimidazole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or benzimidazole rings are replaced by other groups.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains. It may also have potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Pharmacology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development. It has been studied for its potential to modulate enzyme activity and receptor binding.
Materials Science: The compound’s heterocyclic structure makes it a potential candidate for the development of novel materials with unique electronic, optical, or mechanical properties.
Biological Research: The compound can be used as a tool in biological research to study the mechanisms of action of various enzymes and receptors, as well as to investigate the effects of specific chemical modifications on biological activity.
Wirkmechanismus
The mechanism of action of 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s triazole and benzimidazole rings allow it to bind to enzymes and receptors, modulating their activity. For example, the compound may inhibit bacterial cell division by targeting the FtsZ protein, a key component of the bacterial cytoskeleton . Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with biological targets enhances its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide can be compared with other similar compounds, such as:
N-(3,4-dimethoxyphenethyl)acetamide: This compound has a similar acetamide group but lacks the triazole and benzimidazole rings, resulting in different biological activity and chemical properties.
Benzimidazole Derivatives: Compounds containing the benzimidazole ring, such as omeprazole and thiabendazole, have shown various biological activities, including antiulcer and antihelmintic properties.
Triazole Derivatives: Compounds containing the triazole ring, such as fluconazole and itraconazole, are well-known antifungal agents with distinct mechanisms of action.
The uniqueness of this compound lies in its combination of the triazole and benzimidazole rings, which confer a unique set of chemical and biological properties.
Eigenschaften
Molekularformel |
C19H18N6O3S |
---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
2-[[4-ethyl-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C19H18N6O3S/c1-2-25-17(12-5-3-4-6-15(12)26)23-24-19(25)29-10-16(27)20-11-7-8-13-14(9-11)22-18(28)21-13/h3-9,26H,2,10H2,1H3,(H,20,27)(H2,21,22,28) |
InChI-Schlüssel |
QJLCJAATFMOOFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)NC(=O)N3)C4=CC=CC=C4O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.